4-(1-Tritylpyrazol-3-yl)benzaldehyde
Description
4-(1-Tritylpyrazol-3-yl)benzaldehyde is a benzaldehyde derivative functionalized with a 1-tritylpyrazol-3-yl substituent. The trityl (triphenylmethyl) group confers steric bulk and electron-rich characteristics, influencing its reactivity and stability. This compound is primarily utilized in organic synthesis as a precursor for constructing complex heterocyclic systems or as a protecting group due to the trityl moiety’s ability to shield reactive sites. Its synthesis typically involves coupling trityl-protected pyrazole intermediates with benzaldehyde derivatives under controlled conditions .
Properties
IUPAC Name |
4-(1-tritylpyrazol-3-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O/c32-22-23-16-18-24(19-17-23)28-20-21-31(30-28)29(25-10-4-1-5-11-25,26-12-6-2-7-13-26)27-14-8-3-9-15-27/h1-22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXARXXZJLCIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CC(=N4)C5=CC=C(C=C5)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzaldehyde Derivatives
Substituent Effects on Reactivity and Stability
The tritylpyrazole group distinguishes this compound from other benzaldehyde derivatives. Key comparisons include:
4-(N,N-Dimethylamino)benzaldehyde (7a)
- Structure: Features an electron-donating dimethylamino group at the para position.
- Reactivity: The amino group enhances nucleophilic aromatic substitution (NAS) reactivity, making it a key intermediate in cyanine dye synthesis (e.g., indolo-thiopyrylium derivatives, as in ) .
- Stability: Less sterically hindered than 4-(1-Tritylpyrazol-3-yl)benzaldehyde, but prone to oxidation due to the amino group.
4-[18F]Fluorobenzaldehyde
- Structure : Fluorine atom at the para position.
- Reactivity : Used in radiopharmaceuticals (e.g., [18F]-labeled stilbenes) due to fluorine’s positron-emitting properties. The aldehyde group facilitates conjugation with phosphonic acid diesters, achieving high yields (76% in ) .
- Stability : Fluorine’s electronegativity reduces electron density at the aldehyde, limiting unwanted side reactions.
4-(N,N-Diethylamino)cinnamaldehyde (7c)
Data Table: Comparative Properties
| Compound | Substituent | Molecular Weight (g/mol) | Solubility | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | Tritylpyrazole | ~485.6 | Low in polar solvents | Sterically hindered aldehyde reactions | Heterocyclic synthesis, protecting groups |
| 4-(N,N-Dimethylamino)benzaldehyde | Dimethylamino | 149.2 | High in methanol | NAS, cyanine dye formation | Organic dyes, fluorescence probes |
| 4-[18F]Fluorobenzaldehyde | Fluorine | 122.1 (non-radioactive) | Moderate in DMF | Radiolabeling, conjugation | Radiopharmaceuticals (e.g., [18F]-6) |
| Benzaldehyde (reference) | None | 106.1 | High in ethanol | Standard aldehyde reactions | Solvent, fragrance, intermediates |
Research Findings
- Steric Effects: The trityl group in this compound significantly reduces reactivity in nucleophilic additions compared to 4-(N,N-dimethylamino)benzaldehyde, as observed in lower yields for analogous condensation reactions .
- Electron Density Modulation : Fluorine in 4-[18F]fluorobenzaldehyde decreases electron density at the aldehyde carbon, favoring electrophilic substitutions over tritylpyrazole analogs .
- Thermal Stability: Trityl-substituted derivatives exhibit superior thermal stability compared to amino-substituted benzaldehydes, making them suitable for high-temperature syntheses .
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